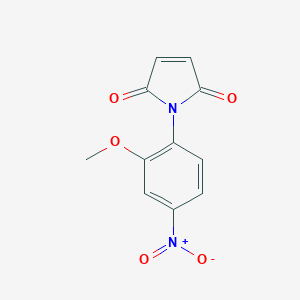
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione" is a chemical compound with potential applications in the field of organic chemistry and materials science. Its structure includes a pyrrole-2,5-dione core, which is a common motif in various organic compounds with significant biological and chemical properties.
Synthesis Analysis
The synthesis of derivatives similar to "1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione" often involves multi-component reactions, which can include the formation of pyrrolidine-2,3-dione derivatives through interactions with different amines. These processes highlight the versatility and reactivity of the pyrrole-2,5-dione core in forming complex and biologically relevant structures (Nguyen & Dai, 2023).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals a significant variation in their electronic and geometric configurations. This diversity underscores the adaptability of the pyrrole-2,5-dione core in accommodating various substituents, which can profoundly affect the compound's physical and chemical properties.
Chemical Reactions and Properties
Derivatives of pyrrole-2,5-dione, like "1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione," exhibit a range of chemical behaviors, including acting as corrosion inhibitors and forming complex structures through cycloaddition reactions. These reactions not only illustrate the compound's chemical versatility but also its potential application in material science and corrosion prevention (Zarrouk et al., 2015).
Physical Properties Analysis
The physical properties of pyrrole-2,5-dione derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, fluorescence, and molecular weight. These alterations are critical for tailoring the compound's physical characteristics for specific applications, such as in polymer synthesis and luminescent materials (Zhang & Tieke, 2008).
Scientific Research Applications
Corrosion Inhibition
Pyrrole-2,5-dione derivatives have been explored for their potential as organic inhibitors against the corrosion of carbon steel in acidic media. For instance, Zarrouk et al. (2015) conducted a study on new 1H-pyrrole-2,5-dione derivatives, demonstrating their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid. Their research highlighted the chemisorption process as the primary mechanism of action, with derivatives showing increased inhibition efficiency with concentration (Zarrouk et al., 2015).
Organic Electronics and Luminescent Materials
The synthesis and application of pyrrole-2,5-dione derivatives in the field of organic electronics and as components of luminescent materials have been extensively researched. Zhang and Tieke (2008) discussed the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units that exhibit strong fluorescence and potential applications in optoelectronics due to their strong luminescence properties (Zhang & Tieke, 2008).
Photovoltaic Applications
In the development of polymer solar cells, pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been used to enhance the efficiency of electron transport layers (ETLs). Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an ETL in inverted polymer solar cells, showing significant improvement in power conversion efficiency (Hu et al., 2015).
Synthesis of Novel Organic Compounds
Research on the synthesis of novel organic compounds using pyrrole-2,5-dione derivatives has led to the creation of compounds with potential biological and material applications. Niknam and Mojikhalifeh (2014) reported the catalyst-free, solvent-free synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones, demonstrating an eco-friendly approach to synthesizing complex organic structures (Niknam & Mojikhalifeh, 2014).
Advanced Material Synthesis
The role of pyrrole-2,5-dione derivatives in the synthesis of advanced materials, especially those with specific photophysical properties, is a growing area of interest. Gendron et al. (2014) explored the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, highlighting their potential in forming thin films with unique structural and luminescent characteristics suitable for electronic applications (Gendron et al., 2014).
properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-9-6-7(13(16)17)2-3-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPMAUNQISKLRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391325 |
Source


|
| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
184171-53-7 |
Source


|
| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

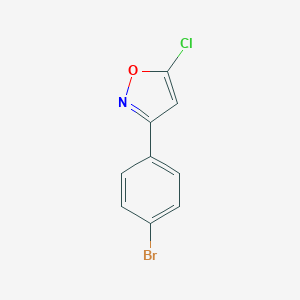
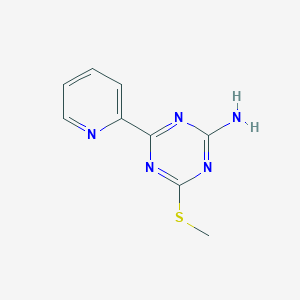
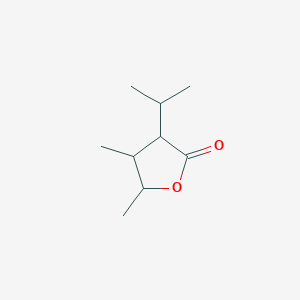
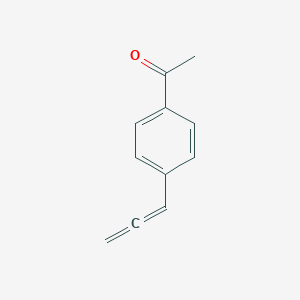
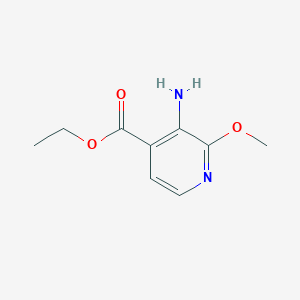
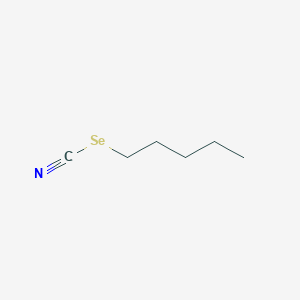
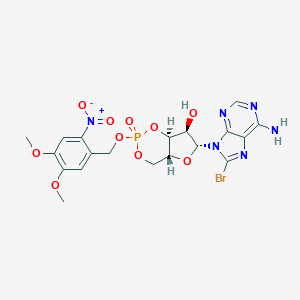
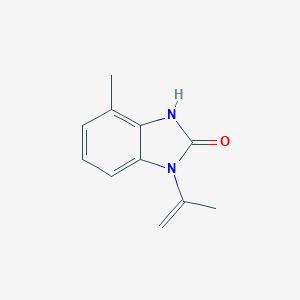
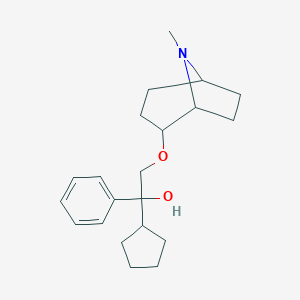
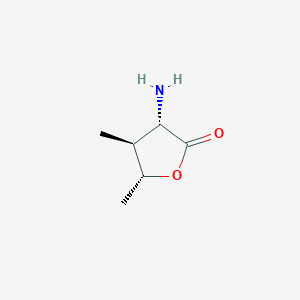
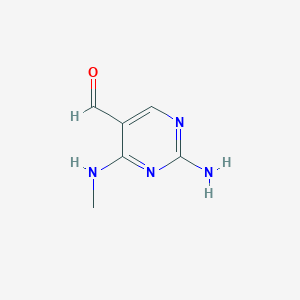
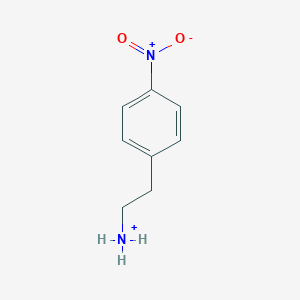
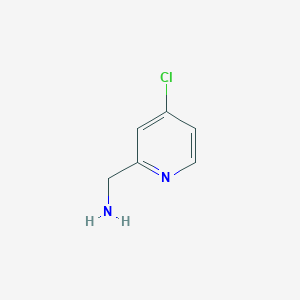
![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)